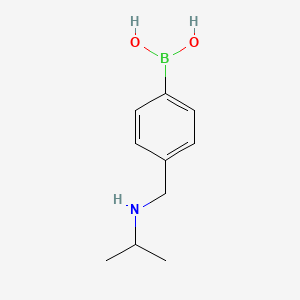

4-(Isopropylamino-methyl)phenylboronic acid

Vue d'ensemble

Description

4-(Isopropylamino-methyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with an isopropylamino-methyl group and a boronic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylamino-methyl)phenylboronic acid typically involves the following steps:

Formation of the Isopropylamino-methyl Group: This can be achieved by reacting isopropylamine with formaldehyde and a suitable phenyl precursor under controlled conditions.

Introduction of the Boronic Acid Group: The phenyl ring with the isopropylamino-methyl group can be further reacted with boronic acid derivatives, such as phenylboronic acid, using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The reaction conditions typically include the use of palladium catalysts, bases, and solvents like toluene or ethanol .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Isopropylamino-methyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate reagents.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Various reduced boronic acid derivatives.

Substitution: Substituted phenylboronic acids.

Applications De Recherche Scientifique

Biomedical Applications

1.1 Glucose-Sensitive Drug Delivery Systems

One of the most significant applications of 4-(Isopropylamino-methyl)phenylboronic acid is in glucose-sensitive drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, such as glucose. This property allows for the development of drug delivery systems that can respond to glucose levels in the body, making them particularly useful for diabetes management. Research indicates that polymeric systems incorporating this compound can facilitate insulin release in a glucose-dependent manner, enhancing therapeutic efficacy and minimizing side effects .

1.2 Tumor Targeting and Cancer Therapy

The compound has also been explored for its potential in tumor targeting. Studies have demonstrated that conjugates of this compound with chitosan can be utilized to create nanoparticles that exhibit enhanced penetration into tumor tissues. These nanoparticles can deliver chemotherapeutic agents directly to cancer cells, thereby improving treatment outcomes while reducing systemic toxicity .

Material Science Applications

2.1 Synthesis of Functionalized Polymers

In material science, this compound is used to synthesize functionalized polymers that have applications in various fields, including drug delivery and tissue engineering. The ability to modify polymer properties through the incorporation of boronic acid moieties allows researchers to tailor materials for specific applications, such as creating hydrogels with controlled release characteristics or developing scaffolds for cell growth .

2.2 Flame Retardant Materials

Another innovative application involves the use of this compound in the development of flame-retardant materials. By functionalizing chitosan with boronic acids, researchers have created composite materials that exhibit improved flame resistance while maintaining biocompatibility and biodegradability .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(Isopropylamino-methyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . The isopropylamino-methyl group enhances its binding affinity and specificity towards certain targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the isopropylamino-methyl group, making it less specific in certain applications.

4-Formylphenylboronic Acid: Contains a formyl group instead of the isopropylamino-methyl group, leading to different reactivity and applications.

Uniqueness

4-(Isopropylamino-methyl)phenylboronic acid is unique due to its combination of the isopropylamino-methyl group and the boronic acid functional group. This combination provides enhanced reactivity and specificity, making it valuable in various synthetic and research applications .

Activité Biologique

4-(Isopropylamino-methyl)phenylboronic acid, a phenylboronic acid derivative, has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16BNO2

- CAS Number : 1025900-37-1

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Protein Kinase B (Akt) : This compound has been shown to inhibit Akt signaling pathways, which are crucial for cell survival and proliferation in cancer cells. By modulating this pathway, it can induce apoptosis and inhibit tumor growth .

- Acetylcholine Receptors : The compound may also influence neurotransmission by interacting with acetylcholine receptors, potentially affecting various physiological processes.

Biological Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity compared to similar compounds:

| Compound Name | Mechanism of Action | Selectivity for PKB | IC50 (nM) |

|---|---|---|---|

| N-Phenyl-4-piperidinamine | Inhibits PKB and PKA | Moderate | 150 |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Inhibits multiple kinases | Low | 200 |

| This compound | Modulates acetylcholine signaling | High | TBD |

Anticancer Activity

- In Vivo Studies : Research demonstrates that compounds structurally related to this compound significantly inhibited tumor growth in human tumor xenografts in nude mice. These studies highlighted the compound's selectivity for inhibiting Akt over other kinases, suggesting a targeted therapeutic approach in cancer treatment .

- Cellular Assays : In cellular assays, the compound exhibited substantial inhibition of Akt activity, correlating with decreased cell viability and increased markers of apoptosis such as caspase activation. These findings suggest that the compound can effectively induce programmed cell death in cancer cells .

Structure-Activity Relationship

A study evaluating the structure-activity relationship of phenylboronic acid derivatives found that modifications at specific positions significantly influenced biological activity. For instance, the introduction of functional groups at the para position enhanced antiproliferative effects against ovarian cancer cell lines, indicating that similar modifications might optimize the activity of this compound .

Propriétés

IUPAC Name |

[4-[(propan-2-ylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-8(2)12-7-9-3-5-10(6-4-9)11(13)14/h3-6,8,12-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIVFOGTPNYKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.